(4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one
Overview
Description
(4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a propylpyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as 3-propyl-2,4-pentanedione, under acidic conditions to yield the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of both fluorophenyl and nitrophenyl groups suggests it may exhibit significant biological activity, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one
- (4Z)-4-[(4-bromophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one
- (4Z)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one
Uniqueness
Compared to its analogs, (4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding properties, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-2-3-18-17(12-13-4-6-14(20)7-5-13)19(24)22(21-18)15-8-10-16(11-9-15)23(25)26/h4-12H,2-3H2,1H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAZRHTDJMHGR-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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